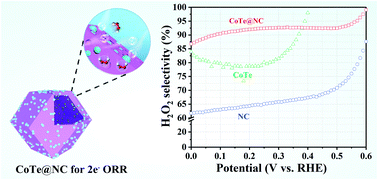CoTe nanoparticle-embedded N-doped hollow carbon polyhedron: an efficient catalyst for H2O2 electrosynthesis in acidic media†
Journal of Materials Chemistry A Pub Date: 2021-09-02 DOI: 10.1039/D1TA06313H
Abstract
Rational design and development of high-efficiency electrocatalytic materials made from earth-abundant elements for H2O2 generation via a two-electron O2 reduction reaction (2e− ORR) is of crucial significance but still challenging. Here, we demonstrate that CoTe nanoparticles embedded in a nitrogen-doped hollow carbon polyhedron (CoTe@NC) can be adopted as a highly selective and stable 2e− ORR electrocatalyst. Benefiting from the synergistic effect between the highly active CoTe nanoparticles and nitrogen-doped hollow carbon polyhedron, in 0.1 M HClO4, the CoTe@NC hybrid exhibits superb electrocatalytic activity toward the 2e− ORR with high selectivity of up to 92.6% and a large H2O2 production rate of 297.9 ppm h−1 at −0.044 V versus reversible hydrogen electrode. Moreover, it operates rather stably under the working conditions with a negligible current decrease after 12 h. Theoretical calculations further provide insight into the catalytic mechanism involved.


Recommended Literature
- [1] Pd supported N-doped CeO2 as an efficient hydrogen oxidation reaction catalyst in PEMFC†
- [2] Front cover
- [3] Hexanuclear Cu3O–3Cu triazole-based units as novel core motifs for high nuclearity copper(ii) frameworks†
- [4] Enhanced protein internalization and efficient endosomal escape using polyampholyte-modified liposomes and freeze concentration†
- [5] Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol
- [6] Sugar silanes: versatile reagents for stereocontrolled glycosylation via intramolecular aglycone delivery†
- [7] Tetrabenzoporphyrins: synthetic developments and applications
- [8] Highly efficient removal of organic pollutants by ultrahigh-surface-area-ethynylbenzene-based conjugated microporous polymers via adsorption–photocatalysis synergy†
- [9] Responsive copolymer–graphene oxide hybrid microspheres with enhanced drug release properties†
- [10] Single photon transient hot electron ionization of C60

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 13194-60-0
-
CAS no.: 197794-83-5









